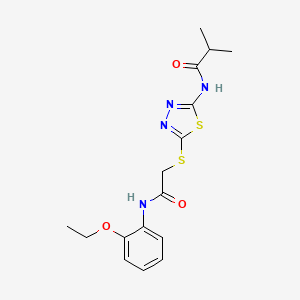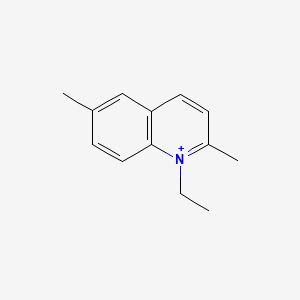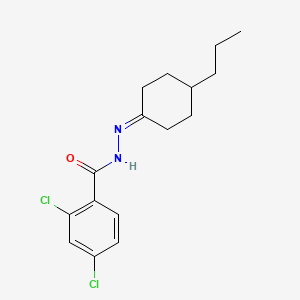![molecular formula C27H21Br2NO8 B12468357 2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate](/img/structure/B12468357.png)
2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is a complex organic compound characterized by the presence of multiple bromophenyl and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with various reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol, acetone, and toluene, and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated compound with similar structural features.
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its overall structure and properties.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is unique due to its complex structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H21Br2NO8 |
|---|---|
Molekulargewicht |
647.3 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[[4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C27H21Br2NO8/c28-18-5-1-16(2-6-18)23(32)14-37-26(35)12-11-25(34)30-20-9-10-21(22(31)13-20)27(36)38-15-24(33)17-3-7-19(29)8-4-17/h1-10,13,31H,11-12,14-15H2,(H,30,34) |
InChI-Schlüssel |
UCCPZIKMFNOEMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)
![5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
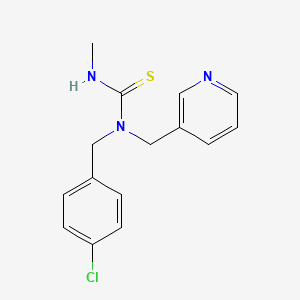
![3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide](/img/structure/B12468296.png)
![4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468297.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468312.png)

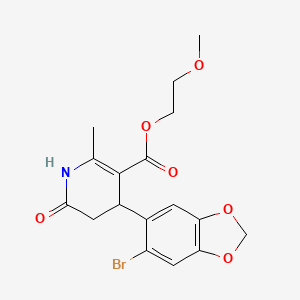
![9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12468325.png)
